molecular formula C28H25N3O4S B11291352 2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11291352
M. Wt: 499.6 g/mol
InChI Key: IFPNGEVBOUZQHZ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, aminothiophenols, and malononitrile. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-ethoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C28H25N3O4S

Molecular Weight

499.6 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C28H25N3O4S/c1-3-34-21-13-11-20(12-14-21)25-23(16-29)28(30)35-26-22-9-4-5-10-24(22)31(36(32,33)27(25)26)17-19-8-6-7-18(2)15-19/h4-15,25H,3,17,30H2,1-2H3

InChI Key

IFPNGEVBOUZQHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC(=C5)C)N)C#N

Origin of Product

United States

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